TTA-A8 vs. TTA-A2: Superior Potency in FLIPR Depolarization Assay
In the FLIPR depolarization assay, TTA-A8 demonstrates a higher potency compared to its close analog TTA-A2. The IC50 for TTA-A8 is 31.3 nM , whereas TTA-A2 exhibits an IC50 of 89-92 nM against Cav3.1 and Cav3.2 channels under comparable voltage conditions . This indicates TTA-A8 is approximately 2.8 to 2.9 times more potent in this assay format.
| Evidence Dimension | Inhibition of T-type calcium channel (FLIPR assay) |
|---|---|
| Target Compound Data | IC50 = 31.3 nM |
| Comparator Or Baseline | TTA-A2: IC50 = 89-92 nM (Cav3.1/Cav3.2) |
| Quantified Difference | TTA-A8 is ~2.8-2.9x more potent |
| Conditions | FLIPR depolarization assay for TTA-A8; patch-clamp at -80/-100 mV for TTA-A2 |
Why This Matters
Higher potency can translate to lower effective doses, potentially reducing off-target effects and improving safety margins.
